Ethyl 4-(4-amino-5-{[4-(propan-2-yl)phenyl]sulfonyl}pyrimidin-2-yl)piperazine-1-carboxylate
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Overview
Description
ETHYL 4-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a pyrimidine moiety, and a benzenesulfonyl group, making it a versatile molecule for chemical synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzenesulfonyl group and the piperazine ring. Common reagents used in these reactions include ethyl chloroformate, piperazine, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
ETHYL 4-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE has numerous applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and catalysts.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 4-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE: shares similarities with other sulfonylpyrimidine derivatives and piperazine-containing compounds.
Sulfonylpyrimidine Derivatives: These compounds often exhibit similar reactivity and applications in medicinal chemistry.
Piperazine-Containing Compounds: Piperazine derivatives are widely used in pharmaceuticals for their ability to interact with various biological targets.
Uniqueness
The uniqueness of ETHYL 4-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C20H27N5O4S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
ethyl 4-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H27N5O4S/c1-4-29-20(26)25-11-9-24(10-12-25)19-22-13-17(18(21)23-19)30(27,28)16-7-5-15(6-8-16)14(2)3/h5-8,13-14H,4,9-12H2,1-3H3,(H2,21,22,23) |
InChI Key |
MJRNMGRQVCPPAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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